molecular formula C16H31N3O3 B7008357 tert-butyl N-[4-(2-ethyl-3-oxopiperazin-1-yl)butyl]-N-methylcarbamate

tert-butyl N-[4-(2-ethyl-3-oxopiperazin-1-yl)butyl]-N-methylcarbamate

Cat. No.: B7008357
M. Wt: 313.44 g/mol
InChI Key: RBDZSYKUSAZVJC-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(2-ethyl-3-oxopiperazin-1-yl)butyl]-N-methylcarbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl N-[4-(2-ethyl-3-oxopiperazin-1-yl)butyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-6-13-14(20)17-9-12-19(13)11-8-7-10-18(5)15(21)22-16(2,3)4/h13H,6-12H2,1-5H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDZSYKUSAZVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1CCCCN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Common reagents used in the synthesis include tert-butyl chloroformate, piperazine derivatives, and various solvents and catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of flow microreactors has been shown to be efficient and sustainable for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(2-ethyl-3-oxopiperazin-1-yl)butyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the carbamate group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-(2-ethyl-3-oxopiperazin-1-yl)butyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of carbamates with biological molecules. It can serve as a model compound for investigating the effects of carbamates on enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2-ethyl-3-oxopiperazin-1-yl)butyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl N-[4-(2-ethyl-3-oxopiperazin-1-yl)butyl]-N-methylcarbamate exhibits unique reactivity due to the presence of the tert-butyl group and the specific substitution pattern on the piperazine ring. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research .

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